(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate
Description
(Z)-3-((6-Methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a synthetic organic compound characterized by a benzofuran core substituted with a methoxy group at position 6 and a ketone at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs .
Properties
IUPAC Name |
[3-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-25-15-5-6-17-18(13-15)28-19(20(17)23)12-14-3-2-4-16(11-14)27-21(24)22-7-9-26-10-8-22/h2-6,11-13H,7-10H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVUPXNRBDTME-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC(=O)N4CCOCC4)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC(=O)N4CCOCC4)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and enzyme inhibition. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and molecular docking studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxobenzofuran moiety followed by condensation with morpholine derivatives. The synthetic pathway is crucial for understanding how structural modifications can influence biological activity.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, compounds derived from benzofuran showed significant antiproliferative activity against human breast cancer (MCF-7) and ovarian carcinoma (A2780) cell lines, with IC50 values ranging from 4.47 to 52.8 μM .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 4d | MCF-7 | 4.47 |
| Compound 5c | A2780 | 52.8 |
| Compound 5g | MCF-7/MX | 20.5 |
These findings suggest that modifications to the benzofuran structure can significantly enhance anticancer properties.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE), an important target in neuropharmacology. The IC50 value for (Z)-1-(3-Methylbenzyl)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium chloride was found to be 123 nM, indicating potent enzyme inhibition . This activity is crucial for developing treatments for conditions like Alzheimer's disease.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. For instance, docking simulations have shown that the compound can effectively bind to the active site of tubulin, which is essential for its anticancer activity .
Table 2: Molecular Docking Results
| Target | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Tubulin | -9.5 | Hydrophobic |
| AChE | -8.7 | Hydrogen Bonding |
Case Studies
In a study focusing on the antiproliferative effects of related compounds, it was observed that those with methoxy substitutions exhibited enhanced activity against resistant cancer cell lines. This suggests that structural features such as methoxy groups are critical for improving efficacy against various malignancies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarity Analysis
Chemical structure comparison employs graph-based methods (atom-bond connectivity) and similarity coefficients (e.g., Tanimoto index) to quantify molecular resemblance . Key structural analogs include:
| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Tanimoto Similarity* |
|---|---|---|---|---|
| Target Compound | Benzofuran + morpholine ester | 6-methoxy, 3-oxo, Z-methylidene, morpholine-4-carboxylate | ~387.37 | 1.00 (reference) |
| Methylofuran (MFR-a) | Benzofuran-like | Glutamic acid linkages, formyl group (one-carbon unit) | ~800–1000 | 0.35–0.45 |
| (–)-Epigallocatechin Gallate (EGCG) | Flavanol gallate | Galloyl, hydroxyl, benzopyran | 458.37 | 0.20–0.30 |
| Morpholine-containing kinase inhibitors | Morpholine + aromatic system | Morpholine, ester/carbamate, substituted aryl | ~350–450 | 0.60–0.70 |
*Tanimoto similarity calculated using binary fingerprints (MACCS keys) .
- Methylofuran (MFR-a) : Shares a benzofuran-like scaffold but differs in substituents (e.g., glutamic acid chains vs. morpholine ester) and functionalization (formyl group vs. methoxy/ketone). This reduces structural overlap (<50% similarity) .
- EGCG: A flavanol gallate from tea, structurally distinct due to its benzopyran core and hydroxyl-rich motif, resulting in low similarity (~25%) .
- Morpholine-based kinase inhibitors : Higher similarity (~65%) due to shared morpholine and ester groups, though differences in aromatic substituents (e.g., benzofuran vs. pyridine) alter pharmacodynamics .
Research Findings and Implications
- Biological Targets : Morpholine derivatives often target kinases (e.g., PI3K), but the benzofuran moiety in the target compound may redirect selectivity toward NAD-dependent enzymes, analogous to methylofuran’s role in C1 metabolism .
- Synthetic Challenges : The Z-configuration requires precise photochemical or catalytic methods to avoid isomerization, unlike simpler morpholine-aryl esters .
Q & A
Q. What in silico tools are suitable for predicting metabolic pathways of this compound in mammalian systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
